molecular formula C6H5IO4 B12662707 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo- CAS No. 40838-33-3

4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo-

Cat. No.: B12662707
CAS No.: 40838-33-3
M. Wt: 268.01 g/mol
InChI Key: BYCBPFTYBNDJQL-UHFFFAOYSA-N
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Description

6-Iodokojic acid, also known as 2-iodo-3-hydroxy-6-hydroxymethyl-4H-pyran-4-one, is a derivative of kojic acid. Kojic acid is a natural product derived from various fungi, particularly Aspergillus and Penicillium species. 6-Iodokojic acid is known for its low toxicity, mutagenicity, and carcinogenicity, as well as its antifungal and antimicrobial activities . It has been used in the pharmaceutical and cosmetic industries due to its ability to inhibit melanin production and suppress the formation of brown spots and freckles on human skin .

Preparation Methods

The synthesis of 6-Iodokojic acid typically involves the iodination of kojic acid. One common method is the reaction of kojic acid with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the desired position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-Iodokojic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity

Recent studies have highlighted the potential of pyranone derivatives as antiviral agents. Specifically, derivatives of 3-hydroxy-pyran-4-one have been investigated for their efficacy as inhibitors of HIV integrase. A computational protocol was developed to optimize these compounds, leading to the identification of several potent inhibitors that exhibit significant activity against HIV . The structural features that enhance their binding affinity include a chelating triad motif that coordinates with metal ions crucial for the enzyme's activity.

2. Anticancer Properties

Pyranone compounds have also been explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways . The introduction of various substituents on the pyranone ring has been shown to enhance cytotoxicity against different cancer cell lines.

Catalysis

1. Organic Synthesis

4H-Pyran-4-one derivatives serve as valuable intermediates in organic synthesis. They are utilized in various reactions, including the synthesis of complex natural products and pharmaceuticals. For instance, a novel catalyst system based on silica-coated magnetite has been developed for the diazotization and iodination reactions involving pyranone derivatives, achieving high yields and improved reaction times .

2. Coordination Chemistry

The bidentate chelating ability of pyranones towards transition metals has made them significant in coordination chemistry. They are employed as ligands in metal-catalyzed reactions, facilitating various transformations while offering enhanced selectivity and efficiency .

Material Science

1. Polymer Chemistry

In materials science, pyranone derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their unique chemical structure allows for functionalization that can tailor the properties of polymers for specific applications, such as coatings and composites .

2. Nanotechnology

The integration of 4H-Pyran-4-one into nanostructured materials has been explored for applications in drug delivery systems. The compound's ability to form stable complexes with nanoparticles enhances the bioavailability and targeted delivery of therapeutic agents .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryHIV Integrase Inhibitors
Anticancer Agents
CatalysisOrganic Synthesis (Diazotization)
Coordination Chemistry
Material SciencePolymer Enhancements
Nanotechnology (Drug Delivery)

Case Studies

Case Study 1: HIV Integrase Inhibition
A study conducted by researchers at Isfahan University demonstrated the optimization of 3-hydroxy-pyran-4-one derivatives leading to effective HIV integrase inhibitors. The study utilized molecular docking and synthesis to validate the inhibitory activity against HIV integrase, showcasing the potential therapeutic applications of these compounds in antiviral drug development .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of modified pyranones. The results indicated that specific substitutions on the pyranone ring significantly increased cytotoxic effects on various cancer cell lines, suggesting a promising avenue for developing new anticancer therapies .

Mechanism of Action

The primary mechanism of action of 6-Iodokojic acid is its ability to inhibit tyrosinase, an enzyme crucial for melanin synthesis. By chelating the copper ions in the active site of tyrosinase, it prevents the enzyme from catalyzing the conversion of tyrosine to melanin . This inhibition leads to a reduction in melanin production, making it effective in treating hyperpigmentation disorders. Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

6-Iodokojic acid is unique among kojic acid derivatives due to the presence of the iodine atom, which enhances its biological activity and stability. Similar compounds include:

Biological Activity

4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-iodo-, also known as 6-Iodokojic acid, is a compound with significant biological activity. Its molecular formula is C6H5IO4C_6H_5IO_4 and it has a molecular weight of approximately 268.006 g/mol. This compound is a derivative of kojic acid and is recognized for its various pharmacological properties.

Antimicrobial Properties

Research indicates that 4H-Pyran-4-one derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6-Iodokojic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with the bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that 6-Iodokojic acid can significantly reduce oxidative damage in cellular models, suggesting its potential use in preventing oxidative stress-related diseases .

Cytotoxic Effects

In cancer research, 6-Iodokojic acid has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown selective toxicity towards human melanoma cells (A375) with an IC50 value of approximately 5.7 µM, indicating its potential as an anticancer agent. Comparative studies have also highlighted its effectiveness against other cancer types, including lung adenocarcinoma (A549) and cervical carcinoma (HeLa) cells .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has been found to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity. For example, its inhibition of alpha-glucosidase could help manage postprandial blood glucose levels .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Staphylococcus aureus growth
AntioxidantScavenging of free radicals
CytotoxicSelective toxicity to A375 (IC50: 5.7 µM)
Enzyme InhibitionInhibition of alpha-glucosidase

Case Study: Anticancer Activity

In a controlled study examining the anticancer potential of 6-Iodokojic acid, researchers treated A375 melanoma cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that 6-Iodokojic acid could be developed further as a therapeutic agent against melanoma due to its selective cytotoxicity without affecting normal cells significantly .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 4H-Pyran-4-one derivatives. Investigations into its pharmacokinetics and potential side effects will be crucial for developing therapeutic applications. Additionally, the exploration of combination therapies involving this compound may enhance its efficacy against resistant strains of bacteria and cancer cells.

Properties

CAS No.

40838-33-3

Molecular Formula

C6H5IO4

Molecular Weight

268.01 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-iodopyran-4-one

InChI

InChI=1S/C6H5IO4/c7-6-5(10)4(9)1-3(2-8)11-6/h1,8,10H,2H2

InChI Key

BYCBPFTYBNDJQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C(C1=O)O)I)CO

Origin of Product

United States

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